4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms in their ring structure. This specific compound features a 4,5-dimethyl-1,2,4-triazole moiety attached to an aniline group, which contributes to its unique chemical properties and potential biological activities. Triazole derivatives are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material sciences.
The compound can be classified under several categories based on its chemical structure and properties:
This compound is often sourced from chemical suppliers specializing in research chemicals and is used for various scientific applications.
The synthesis of 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline typically involves the following steps:
In industrial settings, continuous flow reactors may be utilized for more efficient production processes that allow better control over reaction parameters and higher yields.
The molecular structure of 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline can be represented using various structural formulas:
Property | Data |
---|---|
Molecular Formula | C11H14N4 |
Molecular Weight | 202.26 g/mol |
IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-methylaniline |
InChI | InChI=1S/C11H14N4/c1-8-13-14-11(15(8)3)9-6-4-5-7-10(9)12-2/h4-7,12H,1-3H3 |
InChI Key | WHAVLXKUXXJMAL-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C(N1C)C2=CC=CC=C2NC |
These representations highlight the compound's unique features and facilitate further analysis.
The compound undergoes various chemical reactions typical of triazole derivatives:
These reactions are crucial for understanding the compound's reactivity and potential applications in drug development.
The mechanism of action of 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific biological targets:
Understanding these mechanisms is essential for optimizing its use in therapeutic contexts.
The physical and chemical properties of 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline are as follows:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence the handling and application of the compound in laboratory settings.
The applications of 4-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)aniline are diverse:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9